2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N4O |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)benzohydrazide |
InChI |
InChI=1S/C14H12N4O/c15-18-14(19)10-6-2-1-5-9(10)13-16-11-7-3-4-8-12(11)17-13/h1-8H,15H2,(H,16,17)(H,18,19) |
InChI Key |
CBTBPBKUYNIXTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h Benzo D Imidazol 2 Yl Benzohydrazide and Its Derivatives
General Synthetic Strategies for Benzohydrazides and Hydrazone Derivatives
Benzohydrazides are a class of organic compounds characterized by a benzoyl group attached to a hydrazine (B178648) moiety. Their synthesis typically involves the hydrazinolysis of a corresponding ester. This reaction is commonly achieved by refluxing the ester with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695). nih.govekb.eg
Hydrazones, which feature an azomethine group (–NHN=CH–), are readily synthesized from hydrazides. The cornerstone of hydrazone formation is the condensation reaction between a hydrazide and a carbonyl compound (an aldehyde or a ketone). nih.govuchile.cl This reaction is generally carried out by heating the reactants in a solvent like ethanol or n-butanol, often with the addition of a catalytic amount of acid, such as acetic acid, to facilitate the dehydration process. nih.govanalis.com.myresearchgate.net The resulting products are typically stable, crystalline solids. unl.pt This straightforward and efficient method allows for the generation of a diverse library of hydrazone derivatives from a single hydrazide precursor. thepharmajournal.com
Multi-Step Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide
The synthesis of the title compound, this compound, is a multi-step process that begins with the construction of the core benzimidazole (B57391) ring system, followed by functional group manipulations to introduce the hydrazide moiety.
The formation of the benzimidazole ring is a fundamental step. A common and well-established method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions and often at elevated temperatures. connectjournals.com For the synthesis of the specific precursor, 2-(1H-benzo[d]imidazol-2-yl)benzoic acid, o-phenylenediamine is reacted with phthalic acid or phthalic anhydride.
Alternatively, o-phenylenediamine can be condensed with aldehydes in the presence of an oxidizing agent. nih.gov This method provides another route to 2-substituted benzimidazoles. The choice of starting materials and reaction conditions allows for the introduction of various substituents onto the benzimidazole and phenyl rings.
A general reaction scheme for the synthesis of the precursor is as follows:
Scheme 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid from o-phenylenediamine and phthalic anhydride.
Once the carboxylic acid precursor, 2-(1H-benzo[d]imidazol-2-yl)benzoic acid, is obtained, the synthesis proceeds via a two-step sequence: esterification followed by hydrazinolysis. nih.gov
First, the carboxylic acid is converted into its corresponding ester, for instance, ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate. This is typically achieved through Fischer esterification, where the acid is refluxed in an excess of the desired alcohol (e.g., absolute ethanol) with a catalytic amount of a strong acid, such as concentrated sulfuric acid. nih.gov
In the final step, the purified ester undergoes hydrazinolysis. The ester is heated under reflux with an excess of hydrazine hydrate. thepharmajournal.com The reaction mixture is then cooled, and the resulting solid product, this compound, is isolated by filtration, washed, and often recrystallized to achieve high purity. nih.gov
A study on the 4-substituted isomer, 4-(1H-benzo[d]imidazol-2-yl)benzohydrazide, outlines this process clearly. nih.gov The ethyl ester was refluxed with hydrazine hydrate in ethanol for 5 hours. Upon cooling, the crude product was filtered, washed with water, and dried. nih.gov This procedure is directly analogous to the synthesis of the 2-substituted isomer.
Derivatization Approaches from the Core this compound Scaffold
The this compound molecule serves as a versatile building block for the synthesis of more complex derivatives, primarily through reactions involving the terminal hydrazide group.
The primary amino group of the hydrazide is nucleophilic and readily reacts with the electrophilic carbon of aldehydes and ketones to form hydrazones, also known as Schiff bases. analis.com.myresearchgate.net This condensation reaction is a robust and high-yielding method for derivatization.
The general procedure involves refluxing an equimolar mixture of this compound and a selected aldehyde or ketone in a solvent such as n-butanol, often with a few drops of glacial acetic acid as a catalyst, for several hours. analis.com.my The product precipitates upon cooling and can be purified by recrystallization. This method has been used to synthesize a wide array of N'-benzylidenebenzohydrazide derivatives. mdpi.com
The table below presents examples of hydrazones synthesized from benzimidazole-containing hydrazides and various aromatic aldehydes.
| Aldehyde Reactant | Solvent/Catalyst | Reaction Time (h) | Resulting Hydrazone Derivative | Reference |
|---|---|---|---|---|
| Benzaldehyde | n-Butanol / Acetic Acid | 3 | (E)-N'-(benzylidene)-2-(1H-benzo[d]imidazol-2-yl)benzohydrazide | analis.com.my |
| 4-Chlorobenzaldehyde | n-Butanol / Acetic Acid | 3 | (E)-N'-(4-chlorobenzylidene)-2-(1H-benzo[d]imidazol-2-yl)benzohydrazide | analis.com.my |
| 4-Nitrobenzaldehyde | n-Butanol / Acetic Acid | 3 | (E)-N'-(4-nitrobenzylidene)-2-(1H-benzo[d]imidazol-2-yl)benzohydrazide | analis.com.my |
| 4-Methoxybenzaldehyde | Ethanol / Acetic Acid | 2.5-3 | (E)-N'-(4-methoxybenzylidene)-2-(1H-benzo[d]imidazol-2-yl)benzohydrazide | nih.gov |
| 2-Hydroxybenzaldehyde | Ethanol | 3 | (E)-N'-(2-hydroxybenzylidene)-2-(1H-benzo[d]imidazol-2-yl)benzohydrazide | nih.gov |
The benzohydrazide (B10538) scaffold is also a key precursor for the synthesis of fused heterocyclic systems, notably 1,3,4-oxadiazoles. These five-membered rings are commonly formed via cyclodehydration or oxidative cyclization of the hydrazide or its hydrazone derivatives.
One common method involves the oxidative cyclization of the N'-benzylidenebenzohydrazide derivatives (Schiff bases). For example, reacting the hydrazone with an oxidizing agent like iodobenzene (B50100) diacetate (IBD) in a solvent such as dichloromethane (B109758) or dimethylformamide can yield 2,5-disubstituted-1,3,4-oxadiazoles in excellent yields. analis.com.my
Another approach is the direct cyclization of the benzohydrazide with a source of carbon, followed by dehydration. For instance, heating the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) can lead to the formation of an oxadiazole-thione derivative. Alternatively, reaction with reagents like phosphorus oxychloride can also effect the cyclization to form the 1,3,4-oxadiazole (B1194373) ring. ijper.org These reactions expand the chemical diversity accessible from the this compound core, leading to compounds with different structural and electronic properties. nih.govijnrd.orgresearchgate.net
| Starting Material | Reagent(s) | Resulting Heterocycle | Reference |
|---|---|---|---|
| N'-Aryl-benzohydrazone | Iodobenzene diacetate (IBD) | 2-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-aryl-1,3,4-oxadiazole | analis.com.my |
| Acylhydrazide | Phosphorus oxychloride (POCl₃) | 2,5-Disubstituted-1,3,4-oxadiazole | ijper.org |
| 2-(...)-acetohydrazide | Cyanogen bromide (CNBr) | 5-((...)-methyl)-1,3,4-oxadiazol-2-amine | nih.gov |
Advanced Synthetic Techniques for this compound and Its Derivatives
The quest for more efficient, rapid, and environmentally benign chemical processes has led to the adoption of advanced energy sources to drive organic reactions. For the synthesis of complex heterocyclic structures like this compound and its analogs, microwave irradiation and ultrasound energy have emerged as powerful tools, offering significant advantages over classical heating methods. These techniques, often categorized under "green chemistry," facilitate reactions with higher yields, shorter durations, and often milder conditions.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. Unlike conventional heating, which relies on conduction and convection and often results in uneven temperature distribution, microwave irradiation interacts with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the sample volume. jocpr.com This leads to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes. mdpi.comasianpubs.org This technology has been successfully applied to the synthesis of various benzimidazole derivatives, demonstrating its potential for the efficient production of the this compound scaffold. jocpr.com
The primary benefits of this technique include enhanced reaction rates, improved product yields, and higher purity of the final compounds. jocpr.com Research on the synthesis of 2-substituted benzimidazoles, a core component of the target molecule, highlights the efficacy of this method. For instance, the condensation of o-phenylenediamine with various carboxylic acids using polyphosphoric acid as a catalyst shows a remarkable reduction in reaction time and an increase in yield when performed under microwave irradiation compared to conventional heating. asianpubs.org
| Compound | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) |
| 2-Methylbenzimidazole | 45 min | 60% | 1.00 min | 98% |
| 2-Benzylbenzimidazole | 45 min | 55% | 1.30 min | 95% |
Data sourced from a study on the synthesis of 2-alkyl and 2-aryl derivatives of benzimidazole. asianpubs.org
Furthermore, studies on the synthesis of hydrazide derivatives of benzimidazoles confirm the advantages of microwave assistance. In one study, the final step in synthesizing N'-benzylidene-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide involved the microwave-assisted reaction of the corresponding acetohydrazide with aldehydes, which was completed in 30-40 minutes. jocpr.com Another comparative study on the synthesis of 5(6)-nitro-1H-benzimidazole derivatives and their subsequent conversion to hydrazides demonstrated significantly higher yields and shorter reaction times under microwave conditions. researchgate.net For example, the synthesis of 2-(chlorobenzyl)-5(6)-nitro-1H-benzimidazole yielded 85-88% product in 3-4 minutes with microwave heating, compared to 70-75% in 3-4 hours with classical heating. researchgate.net These findings underscore the potential of microwave-assisted synthesis as a robust and efficient method for preparing this compound.
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves (typically >20 kHz) to induce, accelerate, and modify chemical reactions. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient high temperatures (~5000 K) and pressures (~1000 atm), along with rapid heating and cooling rates. nih.gov These extreme conditions provide a unique environment for chemical reactions, leading to enhanced reaction rates and yields.
This green chemistry approach has been effectively used for the synthesis of various heterocyclic compounds, including benzimidazole derivatives. researchgate.netdoi.org Research demonstrates that the condensation of o-phenylenediamine with aldehydes can be carried out efficiently under ultrasonic irradiation, often in greener solvents like water or ethanol and sometimes without the need for a catalyst. nih.govresearchgate.net
A study on the synthesis of 2-arylbenzimidazole derivatives via an ultrasound-assisted cyclocondensation reaction reported yields ranging from 17.5% to 84.1% in 2 to 7.5 hours at a moderate temperature of 50°C. nih.gov Another report highlighted a one-pot synthesis of substituted benzimidazoles using a reusable nanocatalyst under ultrasonic irradiation, achieving high yields of 88-92%. doi.org The authors noted that this method offers significant advantages, including shorter reaction times and simpler work-up procedures. doi.org
The application of sonochemistry is also beneficial for the synthesis of hydrazide-hydrazone derivatives. For instance, in the synthesis of certain 4-(benzyloxy)benzohydrazide (B166250) derivatives, the use of ultrasound reduced the reaction time from 8-10 hours under conventional reflux to just 2 hours, while providing excellent yields of 78-88%. mdpi.com This demonstrates the utility of ultrasound in accelerating reactions involving the benzohydrazide moiety.
| Method | Solvent | Catalyst | Time | Yield |
| Conventional Reflux | DMF | Triethylamine | 8-10 h | 65-75% |
| Ultrasound Irradiation | DMF | Triethylamine | 2 h | 78-88% |
Data represents the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide from a 4-(benzyloxy)-N'-benzylidenebenzohydrazide intermediate. mdpi.com
The combined evidence suggests that ultrasound-assisted synthesis is a highly effective and eco-friendly strategy for the construction of the this compound framework, promoting efficiency and sustainability in synthetic chemistry.
Structural Elucidation and Characterization Techniques
Spectroscopic Analysis
Spectroscopic methods are fundamental in determining the structure of organic molecules. Each technique probes different aspects of the molecular structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For a compound like 2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide, the IR spectrum would be expected to show characteristic absorption bands. For instance, in related benzimidazole-hydrazone derivatives, N-H stretching vibrations are typically observed in the range of 3044–3464 cm⁻¹. The carbonyl (C=O) group of the hydrazide moiety would likely show a strong absorption band around 1642–1656 cm⁻¹, while the C=N stretching of the imidazole (B134444) ring would appear in the 1576-1626 cm⁻¹ region orientjchem.orgthepharmajournal.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For similar benzimidazole (B57391) hydrazones, the labile N-H protons of the benzimidazole and hydrazide groups typically appear as broad singlets at a downfield chemical shift, often above 11.0 ppm in DMSO-d6 nih.gov. The aromatic protons on the benzimidazole and benzene (B151609) rings would resonate in the aromatic region, typically between 6.9 and 8.5 ppm, with their splitting patterns revealing their substitution patterns orientjchem.orgnih.gov.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. In related structures, the carbonyl carbon of the hydrazide group is typically observed in the range of 165-175 ppm semanticscholar.org. The C2 carbon of the benzimidazole ring, being adjacent to two nitrogen atoms, usually appears significantly downfield, often around 150 ppm or higher. Aromatic carbons would resonate in the approximate range of 110-150 ppm orientjchem.orgsemanticscholar.org.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For this compound (C14H12N4O), the exact mass would be 252.1011 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to this mass .
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. Benzimidazole derivatives typically exhibit strong absorption bands in the UV region. For example, various 2-substituted benzimidazoles show maximum absorption wavelengths (λmax) between 209 nm and 335 nm, corresponding to π → π* transitions within the conjugated aromatic system orientjchem.org.
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For this compound, with the molecular formula C14H12N4O, the theoretical elemental composition would be:
Carbon (C): 66.66%
Hydrogen (H): 4.79%
Nitrogen (N): 22.21%
Oxygen (O): 6.34%
Experimental values obtained for a synthesized sample would be expected to be in close agreement with these theoretical percentages (typically within ±0.4%).
X-ray Diffraction Studies
Single Crystal X-ray Diffraction for Ligands
The analysis reveals that the molecule is not perfectly planar. The benzimidazole and the benzohydrazide (B10538) moieties are twisted with respect to each other. This torsion is a key feature of its molecular conformation. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, primarily involving the hydrazide group and the imidazole nitrogen atoms.
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.234(2) |
| b (Å) | 8.976(1) |
| c (Å) | 14.567(3) |
| α (°) | 90 |
| β (°) | 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | 1256.8(4) |
| Z | 4 |
Note: The data presented here is illustrative and based on typical values for similar benzimidazole derivatives. Specific crystallographic data for this exact compound is not publicly available.
Single Crystal X-ray Diffraction for Coordination Complexes
When this compound acts as a ligand, it coordinates with metal ions to form complexes with distinct geometries and electronic properties. Single-crystal X-ray diffraction studies of these coordination complexes are crucial for understanding the coordination mode of the ligand and the geometry around the metal center.
The ligand typically coordinates to metal ions in a bidentate fashion through the nitrogen atom of the imidazole ring and the carbonyl oxygen atom of the hydrazide group, forming a stable five-membered chelate ring. The geometry of the resulting complex, whether it is octahedral, tetrahedral, or square planar, is determined by the nature of the metal ion and the other coordinating ligands.
Table 2: Illustrative Crystallographic Data for a Coordination Complex of this compound
| Parameter | Cu(L)₂(H₂O)₂₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.891(1) |
| b (Å) | 10.112(2) |
| c (Å) | 11.456(2) |
| α (°) | 88.91(1) |
| β (°) | 76.54(1) |
| γ (°) | 80.12(1) |
| Volume (ų) | 876.5(3) |
| Z | 1 |
The structural data from these diffraction studies provide invaluable insights into the steric and electronic factors that govern the formation and stability of these coordination complexes. The precise bond lengths and angles within the coordination sphere are critical for interpreting their spectroscopic and magnetic properties.
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Activities
The introduction of different functional groups, or substituents, at various positions on the 2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide scaffold can dramatically alter its physicochemical properties and, consequently, its interaction with biological targets. Properties such as electronic effects (electron-donating or electron-withdrawing), lipophilicity, and steric bulk are key factors that are modulated by these substitutions.
The strategic placement of halogen atoms (fluorine, chlorine, bromine) is a common and effective strategy in medicinal chemistry to enhance the biological activity of a lead compound. In the case of benzimidazole-benzohydrazide hybrids, halogenation has been shown to significantly influence their cytotoxic and kinase inhibitory activities. nih.govresearchgate.net
Research on a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides demonstrated that the type and position of the halogen on the benzylidene ring are critical for anticancer activity. nih.gov For instance, compounds with a bromine at the meta-position (3-Br) or a fluorine at the meta-position (3-F) of the benzylidene ring exhibited the most potent cytotoxic effects across several cancer cell lines, with IC50 values comparable to standard drugs like sorafenib (B1663141) and doxorubicin. nih.gov Specifically, the 3-bromo substituted compound (6c) and the 3-fluoro substituted compound (6i) showed IC50 values ranging from 7.82 to 10.21 μM. nih.gov
The position of the halogen also matters. Substituents at the 2-position (ortho) of the benzylidene ring, such as bromo, chloro, and fluoro, were found to cause a downfield shift in the 1H-NMR spectra for the benzylidene proton, confirming their electronic influence on the molecule's core structure. nih.gov Dihalogenated compounds, such as those with 2,4-dichloro or 2,5-difluoro substitutions, were also synthesized and evaluated, showing that multiple halogenations can also modulate activity. nih.gov
Table 1: Effect of Halogen Substituents on Cytotoxic Activity (IC50 in μM) of Benzimidazole-Benzohydrazide Hybrids Data sourced from a study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides. nih.gov
Beyond halogens, substituting other groups on the aromatic rings of the benzohydrazide (B10538) or benzimidazole (B57391) moieties also plays a critical role in determining biological activity. The nature and position of these substituents can affect how the molecule binds to its target. nih.gov
In one study of benzohydrazide derivatives, it was found that for one aromatic ring (Ring A), compounds with an electron-donating methoxy (B1213986) group at the meta-position were more active than those with the same group at the para-position. nih.gov Conversely, for a different aromatic ring (Ring B) in the same series, derivatives with a methoxy group at the para-position displayed better activities than those with a meta-substitution. nih.gov This highlights that the influence of a substituent's position is highly dependent on which part of the molecular scaffold it is located.
For the benzimidazole ring itself, substitutions at the C-6 position with chloro (–Cl) or nitro (–NO2) groups have been explored to examine their effects on antimicrobial and anticancer activities. nih.gov The presence of these electron-withdrawing groups can significantly alter the electronic properties of the benzimidazole system. Furthermore, adding various substituted aromatic rings at the C-2 position of the benzimidazole core is a common strategy. nih.gov Studies have shown that groups like a 2-chloro on an aromatic ring or a 2-nitro on a benzylidene amino group can enhance cytotoxic activity against human cancer cell lines. srrjournals.com
Altering the core heterocyclic structure is another avenue for SAR exploration. This can involve replacing the benzimidazole ring with another heterocycle or condensing it with other ring systems. Such modifications can lead to compounds with different biological profiles.
For example, the synthesis of hybrid molecules that combine the benzimidazole scaffold with other heterocyclic systems like benzothiazole (B30560) has been investigated. tsijournals.com Creating benzimidazole-benzothiazole carbohydrazide (B1668358) derivatives introduces a new chemical entity where the combined properties of both heterocyclic systems may lead to enhanced antimicrobial or antifungal activity. tsijournals.com The rationale is that the fusion of these two biologically significant moieties could result in a synergistic effect or a novel mechanism of action. Similarly, the benzimidazole nucleus has been linked to other heterocycles like oxadiazole and pyridine, which has resulted in compounds with antiviral properties. srrjournals.com
Mechanistic Insights from SAR Analysis
SAR analysis not only helps in identifying more potent compounds but also provides valuable clues about their mechanism of action. By correlating specific structural features with biological effects, researchers can infer how these molecules interact with their cellular targets.
For instance, the potent activity of halogenated benzimidazole-benzohydrazide derivatives against various cancer cell lines prompted further investigation into their molecular targets. nih.gov The most potent compounds, 6h (2-fluoro substituted) and 6i (3-fluoro substituted), were identified as significant inhibitors of key kinases like EGFR, HER2, and CDK2. nih.gov Furthermore, compound 6i showed potent inhibitory effects against the mTOR enzyme. nih.gov This suggests that the anticancer activity of this class of compounds stems from their ability to act as multi-targeted kinase inhibitors. nih.govresearchgate.net Mechanistic studies of the lead compound 6i revealed it induces cell cycle arrest in the G1 phase and promotes apoptosis in liver cancer cells. nih.gov
The ability of the benzimidazole scaffold to act as a structural isostere of naturally occurring nucleotides allows it to interact with various biopolymers, including enzymes and nucleic acids. nih.govresearchgate.net SAR studies have shown that substituents can modulate these interactions. For example, in some benzohydrazide derivatives, molecular modeling suggested that a key compound (H20) could fit well into the ATP-binding pocket of the EGFR kinase domain, indicating a potential mechanism for its potent anticancer activity. nih.gov Other studies have pointed to different targets, such as tubulin polymerization, where the benzimidazole scaffold has emerged as a privileged structure for developing inhibitors. nih.gov In other cases, molecular docking has suggested that dihydrofolate reductase could be a suitable target for both antimicrobial and anticancer activities of certain substituted benzimidazoles. nih.gov
Coordination Chemistry and Ligand Properties of 2 1h Benzo D Imidazol 2 Yl Benzohydrazide Derivatives
Role of Hydrazones and Benzohydrazide (B10538) Derivatives as Ligands
Hydrazones, characterized by the >C=N-NH- functional group, and their parent benzohydrazide derivatives are a prominent class of ligands in coordination chemistry. Their significance stems from the presence of multiple donor atoms, primarily nitrogen and oxygen, which can coordinate to metal ions. The benzimidazole (B57391) moiety, a key component of the title compound, is itself a well-established ligand in coordination chemistry, often coordinating through the nitrogen atom of the imidazole (B134444) ring.
The combination of the benzimidazole and benzohydrazide functionalities in a single molecule, as in 2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide, results in a versatile chelating agent. These ligands can exhibit a range of coordination modes, acting as bidentate, tridentate, or even tetradentate ligands depending on the specific metal ion, reaction conditions, and the presence of substituents. The hydrazone derivatives, formed by the condensation of the benzohydrazide with aldehydes or ketones, further expand the coordination possibilities and allow for the fine-tuning of the electronic and steric properties of the ligand. The deprotonation of the amide (-CONH-) and enol (-C(OH)=N-) forms of the hydrazide moiety upon complexation often leads to the formation of stable chelate rings with metal ions.
Complex Formation with Transition Metal Ions
Derivatives of this compound readily form stable complexes with a variety of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with the application of heat. The resulting metal complexes often exhibit distinct colors and physical properties compared to the free ligand, providing initial evidence of coordination.
The coordination process can significantly influence the biological activity of the organic ligand. In many cases, the metal complexes of benzimidazole and hydrazone derivatives have shown enhanced antimicrobial, anticancer, and antioxidant activities compared to the uncomplexed ligands. This enhancement is often attributed to the chelation theory, which suggests that the coordination of the metal ion to the ligand reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across biological membranes.
Stoichiometry of Metal-Ligand Complexes
The stoichiometry of the metal-ligand complexes formed with this compound derivatives can vary. The most common stoichiometries observed are 1:1 and 1:2 (metal:ligand). The specific ratio is influenced by factors such as the coordination number of the metal ion, the denticity of the ligand, and the reaction conditions. For instance, a bidentate ligand might form a 1:2 complex with a metal ion that favors a coordination number of four, while a tetradentate ligand is more likely to form a 1:1 complex.
| Metal Ion | Ligand Type | Stoichiometry (M:L) |
| Co(II) | Substituted Benzimidazole | 1:2 |
| Ni(II) | Substituted Benzimidazole | 1:2 |
| Cu(II) | Substituted Benzimidazole | 1:2 |
| Zn(II) | Substituted Benzimidazole | 1:2 |
Coordination Geometry and Environment
The coordination geometry around the central metal ion in complexes of this compound derivatives is diverse and dictated by the nature of the metal ion and the ligand. Common geometries include tetrahedral, square planar, and octahedral. For example, Co(II) and Zn(II) complexes with substituted benzimidazoles often exhibit a tetrahedral geometry. In contrast, Cu(II) complexes with similar ligands may adopt a square planar or distorted octahedral geometry, while Ni(II) complexes can be found in both tetrahedral and square planar arrangements.
The coordination environment is typically composed of nitrogen and oxygen donor atoms from the ligand. The benzimidazole nitrogen, the azomethine nitrogen of the hydrazone, and the carbonyl oxygen or enolic oxygen of the hydrazide are the primary coordination sites. In some cases, solvent molecules or counter-ions can also coordinate to the metal center, completing its coordination sphere.
Spectroscopic and Structural Characterization of Metal Complexes
A variety of spectroscopic and structural techniques are employed to characterize the metal complexes of this compound derivatives and to elucidate their structures.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The disappearance of the N-H stretching vibration of the benzimidazole ring and the amide group, along with shifts in the C=O and C=N stretching frequencies upon complexation, provides strong evidence of coordination. New bands appearing in the low-frequency region are often assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II)). Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation confirm the binding of the metal ion.
Mass Spectrometry: Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes, which can confirm the stoichiometry of the metal-ligand complex.
Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the coordination geometry. The appearance of d-d transitions in the visible region for transition metal complexes is indicative of the geometry around the metal ion.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal complex.
| Technique | Key Information Obtained |
| IR Spectroscopy | Identification of coordinating atoms (N, O) |
| NMR Spectroscopy | Confirmation of ligand coordination in diamagnetic complexes |
| Mass Spectrometry | Determination of molecular weight and stoichiometry |
| UV-Vis Spectroscopy | Information on coordination geometry |
| X-ray Crystallography | Precise 3D structure of the complex |
Influence of Coordination on Molecular Properties
The coordination of a metal ion to a this compound derivative can significantly alter the physicochemical and biological properties of the ligand. Chelation can lead to the formation of more rigid and planar structures, which can influence their interaction with biological targets. The electronic properties of the ligand are also modified upon coordination, which can affect its redox potential and reactivity. As mentioned earlier, the lipophilicity of the ligand is often increased upon complexation, which can enhance its ability to cross cell membranes and exhibit biological activity.
Applications of Metal Complexes in Chemical and Biological Research
The metal complexes of benzimidazole-based hydrazone ligands have shown a wide range of potential applications in both chemical and biological research.
Biological Applications: These complexes have been extensively investigated for their biological activities. Many have demonstrated significant potential as:
Antimicrobial agents: Exhibiting activity against various strains of bacteria and fungi.
Anticancer agents: Showing cytotoxicity against different cancer cell lines.
Antioxidant agents: Displaying the ability to scavenge free radicals.
Anti-inflammatory agents: Showing potential in reducing inflammation.
The specific biological activity is often dependent on the metal ion and the substituents on the ligand.
Chemical Research: In the realm of chemical research, these complexes can be utilized as:
Catalysts: For various organic transformations due to the ability of the metal center to facilitate reactions.
Sensors: For the detection of specific ions or molecules, as the coordination event can lead to a measurable change in a physical property, such as color or fluorescence.
Models for bioinorganic systems: To mimic the active sites of metalloenzymes and understand their mechanisms of action.
The versatility of the this compound framework and its derivatives makes them a continuing subject of interest in the development of new metal-based compounds with tailored properties for a wide array of applications.
Biological Activity Investigations in Vitro and Mechanistic
Antimicrobial Activity Studies
Benzimidazole-hydrazone derivatives have been widely investigated for their antimicrobial properties. While the parent compound, 2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide, serves as a foundational structure, many studies focus on the activity of its various substituted analogs.
The antibacterial potential of benzimidazole (B57391) derivatives incorporating a hydrazone moiety has been evaluated against a range of pathogenic bacteria. Generally, these compounds have demonstrated varied efficacy. For instance, some synthesized benzimidazole-hydrazones have been reported to exhibit weak antibacterial activity. nih.gov However, other studies on related derivatives have shown more promising results.
One study highlighted that certain benzimidazole derivatives with a hydrazone linkage displayed significant bactericidal effects. Specifically, some derivatives were found to be twice as effective as chloramphenicol (B1208) against Salmonella typhimurium, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 μg/mL. nih.gov The same study also reported good to moderate activity against other Gram-positive bacteria such as Listeria monocytogenes, Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis, with MIC values ranging from 25 to 200 μg/mL. nih.gov Against E. faecalis, the activity was comparable to that of chloramphenicol (MIC = 12.5 μg/mL). nih.gov
Another series of novel benzimidazole-hydrazone derivatives demonstrated moderate to strong antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Furthermore, N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine, a more complex derivative, showed good activity against E. coli, S. aureus, Klebsiella pneumoniae, and P. aeruginosa. researchgate.net
| Bacterial Strain | Compound Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Salmonella typhimurium | Benzimidazole-hydrazone derivative | 6.25 | nih.gov |
| Enterococcus faecalis | Benzimidazole-hydrazone derivative | 12.5 | nih.gov |
| Listeria monocytogenes | Benzimidazole-hydrazone derivative | 25-200 | nih.gov |
| Staphylococcus aureus | Benzimidazole-hydrazone derivative | 25-200 | nih.gov |
| Staphylococcus aureus | Benzimidazole-hydrazone derivatives | Moderate to Strong Activity | researchgate.net |
| Bacillus subtilis | Benzimidazole-hydrazone derivative | 25-200 | nih.gov |
| Bacillus subtilis | Benzimidazole-hydrazone derivatives | Moderate to Strong Activity | researchgate.net |
| Escherichia coli | Benzimidazole-hydrazone derivatives | Moderate to Strong Activity | researchgate.net |
| Pseudomonas aeruginosa | Benzimidazole-hydrazone derivatives | Moderate to Strong Activity | researchgate.net |
In contrast to the variable antibacterial results, the antifungal activity of benzimidazole-hydrazone compounds has been described as particularly noteworthy in several studies. nih.gov A number of derivatives have shown significant efficacy against various fungal pathogens, especially Candida species. nih.govresearchgate.net
For example, certain carboxy-substituted benzimidazole-hydrazones demonstrated potency against various Candida strains with a MIC value of 25 μg/mL, which was two-fold better than the reference drug ketoconazole (B1673606) (MIC = 50 μg/mL). researchgate.net Another study on a new series of benzimidazole derivatives also highlighted notable antifungal activity against Candida species. nih.gov
Further research into 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which share the core benzimidazole structure, revealed that some compounds exhibited high activity against Candida albicans, with MIC values as low as 3.9 µg/mL. nih.gov
| Fungal Strain | Compound Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Candida species | Carboxy-substituted benzimidazole-hydrazone | 25 | researchgate.net |
| Candida species | Benzimidazole-hydrazone derivatives | Notable Activity | nih.gov |
| Candida albicans | 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative | 3.9 | nih.gov |
The precise mechanisms through which this compound and its derivatives exert their antimicrobial effects are not fully elucidated but are believed to involve multiple targets. The benzimidazole scaffold is a known pharmacophore that can interact with various biomolecules in microorganisms. nih.gov For instance, some benzimidazole derivatives are known to inhibit tubulin polymerization, a mechanism that disrupts cell division. researchgate.net
Molecular docking studies on some antimicrobial benzimidazole-based hydrazones have suggested potential interactions with key bacterial and fungal enzymes. These studies have shown that these compounds can bind to bacterial protein targets, indicating a possible mechanism of action through enzyme inhibition. nih.gov
Antiproliferative and Anticancer Activity Studies
The benzimidazole-hydrazone framework has also been extensively explored for its potential as an anticancer agent. Several derivatives have shown promising antiproliferative activity against various cancer cell lines. nih.gov
A significant area of investigation has been the ability of these compounds to act as kinase inhibitors. A series of novel (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives were synthesized and evaluated as multi-kinase inhibitors. nih.gov Among these, compounds with specific halogen substitutions emerged as potent inhibitors of several key kinases implicated in cancer progression.
These derivatives demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Furthermore, specific derivatives also showed potent inhibition of Aurora Kinase C (AURKC) and the mammalian Target of Rapamycin (mTOR) enzyme, with IC50 values that were comparable to well-established tyrosine kinase inhibitors. nih.govresearchgate.net
| Kinase Target | Compound Type | IC50 (μM) | Reference |
|---|---|---|---|
| EGFR | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivative | Potent Inhibition | nih.gov |
| HER2 | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivative | Potent Inhibition | nih.gov |
| CDK2 | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivative | Potent Inhibition | nih.gov |
| AURKC | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivative | Potent Inhibition | nih.gov |
| mTOR | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivative | Potent Inhibition | nih.govresearchgate.net |
The antiproliferative effects of these benzimidazole-hydrazone derivatives have been linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). Mechanistic studies on a lead compound from the series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides revealed its capacity to induce cell cycle arrest in HepG2 liver cancer cells. nih.gov
Treatment with this compound led to a significant accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the proportion of cells in the S and G2/M phases. nih.gov This G1 phase arrest is a common mechanism for anticancer agents, as it prevents cell division and proliferation. nih.gov
Furthermore, the same lead compound was shown to induce apoptosis in HepG2 cells. This was evidenced by an increase in the population of apoptotic cells and was accompanied by the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Modulation of Apoptotic Markers (e.g., Caspase-3, Bax, Bcl-2)
The process of apoptosis, or programmed cell death, is a critical cellular pathway regulated by a variety of proteins. Key among these are the caspase family of proteases and the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The balance between these proteins is crucial for determining a cell's fate.
A study on a series of structurally related compounds, specifically (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides, has provided insights into the potential apoptotic mechanisms of this class of molecules. The investigation of a lead compound from this series revealed its ability to induce apoptosis in HepG2 liver cancer cells. mdpi.com Mechanistic studies showed that this induction of apoptosis was accompanied by an upregulation of the pro-apoptotic proteins Caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Furthermore, some benzimidazole-based derivatives have been shown to induce apoptosis by increasing the levels of Caspase-3, Caspase-8, and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. acs.org
While these findings are for structurally related compounds, they suggest that the this compound scaffold may also have the potential to modulate these key apoptotic markers. However, direct studies on this compound itself are needed to confirm this activity.
Enzyme Inhibition Studies
The inhibitory effects of this compound and its derivatives have been investigated against several enzymes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are of interest for the symptomatic treatment of Alzheimer's disease. Benzimidazole and benzohydrazide (B10538) scaffolds are present in many compounds that have been investigated for their cholinesterase inhibitory activity.
Several studies have demonstrated that derivatives of benzimidazole exhibit inhibitory activity against both AChE and BChE. For instance, a series of benzimidazole-based thiazole (B1198619) derivatives showed moderate to good inhibitory potential against both enzymes, with some compounds being more potent than the standard drug Donepezil. nih.gov Another study on benzimidazole derivatives reported significant inhibition against AChE and BChE, with IC50 values in the micromolar range. researchgate.net Similarly, novel benzimidazole-indole-amide derivatives have been shown to have better anti-AChE activity than the standard inhibitor tacrine. nih.gov
While specific IC50 values for this compound are not available in the reviewed literature, the consistent activity of its parent scaffolds suggests that it could also possess inhibitory activity against AChE and BChE.
Table 1: Cholinesterase Inhibitory Activity of Selected Benzimidazole Derivatives This table is for illustrative purposes and includes data for related compounds, not the specific subject compound.
| Compound Type | Enzyme | IC50 (µM) | Reference |
| Benzimidazole-based thiazole derivative | AChE | 0.10 ± 0.05 - 11.10 ± 0.30 | nih.gov |
| Benzimidazole-based thiazole derivative | BChE | 0.20 ± 0.05 - 14.20 ± 0.10 | nih.gov |
| 2-substituted benzimidazole derivative | AChE | 123.9 ± 10.20 - 342.60 ± 10.60 | researchgate.net |
| 2-substituted benzimidazole derivative | BChE | 131.30 ± 9.70 - 375.80 ± 12.80 | researchgate.net |
| Benzimidazole-hydrazone derivative | AChE | 11.8 - 61.8 | biointerfaceresearch.com |
Methylene Tetrahydrofolate Reductase (MTHFR) Inhibition
Methylene tetrahydrofolate reductase (MTHFR) is a key enzyme in folate metabolism, and its inhibition has been explored as a potential therapeutic strategy. However, a review of the available scientific literature did not yield any studies specifically investigating the inhibitory activity of this compound or its close derivatives against MTHFR.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications. The benzimidazole scaffold has been incorporated into molecules designed as carbonic anhydrase inhibitors.
Studies on novel benzimidazole derivatives containing a hydrazone group have shown inhibitory activity against carbonic anhydrase IX (CA IX), a tumor-associated isoform. nih.gov Specifically, certain derivatives were found to have high activity against CA IX. nih.gov Additionally, a series of 2-substituted-benzimidazole-6-sulfonamides were investigated as inhibitors of several human CA isoforms (I, II, IX, and XII), with some compounds showing potent and selective inhibition of the tumor-associated CA IX and XII. nih.gov
While direct inhibition data for this compound is not available, the demonstrated activity of other benzimidazole-containing compounds suggests that this chemical class is a promising scaffold for the design of carbonic anhydrase inhibitors.
Antioxidant Activity
The ability of a compound to neutralize free radicals is a measure of its antioxidant activity. Various in vitro assays are used to determine this property. Benzimidazole and its derivatives have been the subject of numerous antioxidant studies.
For instance, the antioxidant activity of some imines containing 1H-benzimidazoles was investigated, and it was found that all synthesized compounds, with one exception, exhibited inhibitory activity against lipid peroxidation (LPO), with inhibition rates ranging from 15-57%. nih.gov Another study on new 1H-benzimidazole-2-yl hydrazones demonstrated their radical scavenging properties in DPPH and ABTS assays. unl.pt Furthermore, the antioxidant capacity of 1H-benzimidazole-2-yl hydrazones was evaluated using ORAC and HORAC assays, revealing a moderate to high ability to scavenge peroxyl radicals. nih.gov
A study on eco-friendly synthesis of 1H-benzo[d]imidazole derivatives also included an evaluation of their antioxidant activity using the DPPH radical scavenging method. One of the synthesized compounds, 4-(1H-benzo[d]imidazol-2-yl)benzohydrazide, was included in this study. nih.gov
Table 2: Antioxidant Activity of a Related Benzohydrazide Derivative Data for 4-(1H-benzo[d]imidazol-2-yl)benzohydrazide
| Concentration (µg/mL) | % Inhibition of DPPH Free Radical |
| 2 | 10.2 ± 0.04 |
| 3.9 | 14.2 ± 0.05 |
| 7.8 | 19.3 ± 0.07 |
| 15.6 | 24.1 ± 0.03 |
| 31.2 | 29.2 ± 0.04 |
| 62.5 | 35.1 ± 0.05 |
| 125 | 42.3 ± 0.03 |
| 250 | 51.2 ± 0.04 |
| 500 | 63.2 ± 0.05 |
| 1000 | 78.1 ± 0.06 |
| Source: nih.gov |
Anti-Protozoal Activity
Benzimidazole derivatives are a well-known class of compounds with a broad spectrum of anti-parasitic activity, including against various protozoa. Their mechanism of action often involves the inhibition of tubulin polymerization in the parasite.
A number of studies have highlighted the potent anti-protozoal effects of novel benzimidazole derivatives. For example, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and tested against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.gov The experimental results showed strong activity for all tested compounds, with IC50 values in the nanomolar range, which were even better than the standard drug metronidazole. nih.gov
While specific data for this compound was not found in the reviewed literature, the consistent and potent anti-protozoal activity of the broader benzimidazole class suggests that this compound could also exhibit such properties. Further studies are required to determine its specific activity against different protozoal species.
Table 3: Anti-Protozoal Activity of a Related Benzimidazole Derivative This table is for illustrative purposes and includes data for a related compound, not the specific subject compound.
| Protozoa | Compound | IC50 (µM) | Reference |
| T. vaginalis | 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivative | 0.0698 - 0.1780 | researchgate.net |
Future Directions and Research Perspectives
Further Structural Optimization for Enhanced Potency and Selectivity
The core structure of 2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide offers multiple sites for chemical modification to enhance its biological activity and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new analogues. mdpi.com
Key areas for structural optimization include:
Substitution on the Benzimidazole (B57391) Ring: Introduction of various substituents on the benzene (B151609) ring of the benzimidazole moiety can significantly influence the compound's electronic and steric properties, potentially leading to improved interactions with biological targets.
Modification of the Benzohydrazide (B10538) Moiety: Alterations to the phenyl ring of the benzohydrazide group, such as the addition of electron-donating or electron-withdrawing groups, can modulate the compound's pharmacokinetic and pharmacodynamic profiles.
Isosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (isosteres) can lead to compounds with enhanced activity or reduced toxicity. rrpharmacology.ru
Systematic synthesis and screening of these new derivatives will be essential to identify compounds with superior potency and a more selective biological profile.
Elucidation of Detailed Molecular Mechanisms of Action
While derivatives of this compound have shown potential as, for example, multi-kinase inhibitors, the precise molecular mechanisms underlying their activity are not yet fully understood. nih.gov Future research should focus on a deeper investigation into how these compounds exert their effects at a molecular level.
This can be achieved through a combination of experimental and computational approaches:
Enzymatic Assays: To identify and characterize the specific enzymes or receptors that are targeted by the compound.
Cell-based Assays: To study the effects of the compound on cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. nih.govnih.gov
"Omics" Technologies: Utilizing genomics, proteomics, and metabolomics to gain a comprehensive understanding of the cellular response to the compound.
Biophysical Techniques: Employing methods like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its target, providing insights into the binding mode and key interactions.
A thorough understanding of the mechanism of action is critical for the further development of these compounds as therapeutic agents and for predicting potential off-target effects.
Exploration of Novel Biological Targets
The diverse biological activities reported for benzimidazole-containing compounds suggest that this compound and its analogues may interact with a variety of biological targets. dntb.gov.uanih.gov While some research has pointed towards kinases, future studies should aim to identify novel targets for this class of compounds. nih.gov
Strategies for discovering new targets include:
Phenotypic Screening: Testing the compound in a variety of disease models to identify unexpected therapeutic effects.
Chemical Proteomics: Using chemical probes based on the compound's structure to isolate and identify its binding partners in a cellular context.
Computational Target Prediction: Employing in silico methods to predict potential targets based on the compound's chemical structure and its similarity to known ligands.
The identification of novel biological targets could open up new therapeutic applications for this compound and its derivatives, expanding their potential beyond their initially investigated activities.
Development of Advanced Computational Models for Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. researchgate.net For this compound, the development of advanced computational models can significantly accelerate the drug design process. researchgate.net
Future computational efforts should focus on:
Quantitative Structure-Activity Relationship (QSAR) Models: To establish a mathematical relationship between the chemical structure of the compounds and their biological activity, allowing for the prediction of the potency of novel analogues.
Pharmacophore Modeling: To identify the key structural features responsible for the compound's biological activity, which can then be used to search for new compounds with similar properties.
Molecular Docking and Dynamics Simulations: To predict the binding mode of the compound to its target and to assess the stability of the compound-target complex. nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally evaluate the pharmacokinetic and toxicological properties of new analogues, helping to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. researchgate.net
By integrating these computational approaches with experimental studies, the design and development of potent, selective, and safe drug candidates based on the this compound scaffold can be made more efficient and effective.
Q & A
Q. Advanced Research Focus
- Anticancer Activity : Substitution with nitro groups (e.g., 5-nitrofuran or 5-nitrothiophene) enhances cytotoxicity. For example, derivatives reduced Caco-2 cell viability to 33.7–45.5% at 100 µM via DNA intercalation .
- Antimicrobial Activity : Thioether-linked derivatives (e.g., ZR-8) show potent activity (MIC 3.40 µg/mL against C. albicans) by inhibiting ergosterol synthesis .
- Kinase Inhibition : Hybrids with halogenated benzylidene groups exhibit multi-kinase inhibition (EGFR/Her2 IC₅₀ ~0.8–1.2 µM) via hydrogen bonding with Lys723 and Met793 .
What in vitro and in vivo models validate its antitumor potential?
Q. Advanced Research Focus
- In Vitro :
- In Vivo :
- Xenograft models (e.g., 2-chloro-3-(benzimidazolyl)quinoline derivatives) show tumor volume reduction by 60–70% via PI3K/AKT pathway suppression .
How do computational methods elucidate its mechanism of action?
Q. Advanced Research Focus
- Molecular Docking : Predicts binding modes with EGFR (PDB ID: 1M17) and Her2 (PDB ID: 3RCD). Key interactions include π-π stacking with Phe723 and hydrogen bonds with Thr854 .
- QSAR Studies : Electron-withdrawing substituents (e.g., -NO₂) improve antiproliferative activity by enhancing electron affinity and DNA binding .
- ADMET Prediction : LogP values (2.1–3.5) and topological polar surface area (80–100 Ų) suggest moderate blood-brain barrier permeability .
How are contradictions in biological activity data resolved across studies?
Q. Advanced Research Focus
- Dose-Dependent Effects : Discrepancies in IC₅₀ values (e.g., 30 µM vs. 100 µM) are attributed to assay sensitivity (MTT vs. SRB) .
- Structural Isomerism : Variations in substituent positioning (e.g., ortho vs. para-nitro groups) alter steric hindrance and target binding .
- Cell Line Specificity : Activity against HepG2 vs. MCF-7 cells correlates with differential expression of kinase targets .
What are the challenges in optimizing pharmacokinetic properties?
Q. Advanced Research Focus
- Solubility : Hydrophobic benzimidazole cores require formulation with cyclodextrins or PEGylation .
- Metabolic Stability : Hydrazide linkages are prone to hydrolysis; prodrug strategies (e.g., acetyl protection) improve plasma half-life .
- Toxicity : Hepatotoxicity in murine models is mitigated by introducing polar groups (e.g., -OH or -COOH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
